(S)-1-benzyl-2-phenylpiperidin-4-one basic properties
(S)-1-benzyl-2-phenylpiperidin-4-one basic properties
An in-depth technical analysis of (S)-1-benzyl-2-phenylpiperidin-4-one , an essential chiral scaffold utilized in advanced alkaloid synthesis and the development of stereochemically enriched neurotherapeutics.
Executive Summary
In contemporary drug discovery, the piperidine ring represents one of the most ubiquitous structural motifs. While 1,4-disubstituted piperidines dominate existing pharmacological prototypes, introducing stereocenters at the C-2 position unlocks new vectors for structure-activity relationship (SAR) optimization. (S)-1-benzyl-2-phenylpiperidin-4-one is a highly versatile, chirally resolved building block. Its primary application lies in the synthesis of complex alkaloids and next-generation acetylcholinesterase (AChE) inhibitors, specifically diastereomeric analogues of the Alzheimer's disease therapeutic, donepezil[1].
As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic node in synthetic workflows. This guide deconstructs its physicochemical profile, the mechanistic rationale behind its synthesis, and its downstream pharmacological utility.
Physicochemical Profiling
Understanding the baseline properties of (S)-1-benzyl-2-phenylpiperidin-4-one is critical for downstream purification, storage, and reaction design. The presence of the benzyl protecting group enhances lipophilicity, while the ketone moiety at C-4 provides an electrophilic handle for subsequent functionalization (e.g., Wittig olefination).
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Implication |
| Compound Name | (S)-1-benzyl-2-phenylpiperidin-4-one | The (S)-configuration at C-2 dictates the ultimate stereochemistry of derived drug analogues[2]. |
| CAS Registry Number | 42060-83-3 (S-isomer) / 167705-56-8 (Racemic) | Essential for precise procurement and regulatory tracking[3]. |
| Molecular Formula | C18H19NO | - |
| Molecular Weight | 265.35 g/mol | - |
| Predicted Boiling Point | 409.7 ± 33.0 °C | High boiling point necessitates non-distillative purification methods (e.g., column chromatography)[3]. |
| Density | 1.121 g/cm³ | Relevant for volumetric calculations in solvent-free or highly concentrated setups[3]. |
| Predicted pKa | 6.32 ± 0.40 | The tertiary amine is weakly basic; dictates the use of mild buffers during aqueous workup to prevent protonation-induced partitioning[3]. |
| Storage Temperature | 2 - 8 °C | Refrigeration prevents slow oxidative degradation of the amine and preserves enantiomeric purity[3]. |
Synthetic Methodology: The Double Aza-Michael Addition
The most atom-efficient and scalable method to access 2-substituted 4-piperidones is via a double aza-Michael addition of primary amines to divinyl ketones[1].
Mechanistic Rationale & Causality
The reaction relies on the nucleophilic attack of benzylamine on an electron-deficient divinyl ketone.
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Solvent/Base System: A biphasic mixture of acetonitrile and aqueous NaHCO3 is utilized. Acetonitrile ensures the solubility of the organic precursors, while the mild aqueous bicarbonate buffer maintains the benzylamine in its nucleophilic free-base form without triggering base-catalyzed degradation (e.g., polymerization) of the highly reactive divinyl ketone[1].
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Kinetic Control: The reaction is strictly cooled to 15 °C. This thermal suppression controls the kinetics of the initial exothermic mono-addition, preventing unwanted side reactions and ensuring high diastereoselectivity during the subsequent intramolecular ring closure[1].
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Self-Validating Stoichiometry: The slow addition of the ketone over 25 minutes ensures that the amine is perpetually in excess relative to the unreacted ketone. This drives the thermodynamic preference toward the cyclized piperidone rather than stalling at the linear mono-adduct[1].
Standard Operating Protocol
Note: The following protocol yields the racemic or diastereomeric mixture depending on the chirality of the starting amine. To isolate the pure (S)-enantiomer, chiral resolution or the use of a chiral auxiliary (e.g., S-α-phenylethylamine) followed by deprotection/benzylation is required.
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Preparation: To a reaction vessel, add a mixture of acetonitrile (3.0 mL) and aqueous NaHCO3 (315 mg dissolved in 2.0 mL H2O).
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Amine Addition: Introduce benzylamine (139 mg, 1.30 mmol, 1.3 equiv) to the biphasic solvent system[1].
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Thermal Equilibration: Cool the resulting suspension to exactly 15 °C using a temperature-controlled bath[1].
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Ketone Introduction: Dissolve the specific divinyl ketone precursor (158 mg, 1.00 mmol, 1.0 equiv) in acetonitrile (3.0 mL). Add this solution dropwise to the main vessel over a strict period of 25 minutes[1].
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Cyclization: Allow the reaction to proceed, monitoring via TLC or LC-MS until the intermediate mono-adduct is fully consumed.
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Workup: Extract the product using a suitable organic solvent, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.
Workflow of the double aza-Michael addition to synthesize the chiral piperidone scaffold.
Pharmacological Applications: AChE Inhibitor Design
The primary translational value of (S)-1-benzyl-2-phenylpiperidin-4-one lies in its conversion into analogues of donepezil (Aricept), a frontline treatment for Alzheimer's disease[4]. Standard donepezil utilizes a 1,4-disubstituted piperidine core. However, crystallographic studies of acetylcholinesterase suggest that the enzyme's binding pocket can accommodate additional substituents on the piperidine ring[5].
By utilizing the (S)-1-benzyl-2-phenylpiperidin-4-one scaffold, researchers can systematically probe this binding pocket. The C-4 ketone is subjected to a Wittig reaction using (methoxymethyl)triphenylphosphonium chloride to generate an enol ether, which is subsequently hydrolyzed to an aldehyde[6]. An aldol condensation with 5,6-dimethoxy-1-indanone then yields the donepezil analogue[1].
Biological evaluation of these chirally enriched analogues provides critical insights into the structure-activity relationship (SAR), revealing how stereochemical modifications at the C-2 position impact AChE inhibition and neuroprotective efficacy[1].
Synthetic pathway from the chiral piperidone scaffold to AChE-inhibiting donepezil analogues.
Conclusion
(S)-1-benzyl-2-phenylpiperidin-4-one is far more than a simple chemical intermediate; it is a precision tool for exploring complex biological targets. By mastering its synthesis via kinetically controlled double aza-Michael additions, drug development professionals can reliably access stereochemically complex spaces, paving the way for next-generation neurotherapeutics with enhanced binding affinities and highly specific pharmacological profiles.
References
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Poeschl, A., Mountford, D. M., Hider, R. C., & Cilibrizzi, A. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2378–2396. Available at:[Link]
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LookChem. 2-Phenyl-1-(phenylmethyl)-4-piperidinone Basic Information & Physicochemical Properties. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. parchem.com [parchem.com]
- 3. Cas 167705-56-8,2-Phenyl-1-(phenylmethyl)-4-piperidinone | lookchem [lookchem.com]
- 4. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
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